molecular formula C26H21N5O2 B2837464 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide CAS No. 919842-10-7

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide

Numéro de catalogue: B2837464
Numéro CAS: 919842-10-7
Poids moléculaire: 435.487
Clé InChI: OBILXFKECWQKGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, which is a common structure in many bioactive molecules .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-component reactions . For example, a practical three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones was developed using easily accessible methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines .

Applications De Recherche Scientifique

Synthesis and Derivative Development

This compound and its analogues have been explored in various scientific research areas. Notably, Taylor and Patel (1992) discussed the synthesis of pyrazolo[3,4-d]pyrimidine analogues of potent antitumor agents, emphasizing the importance of palladium-catalyzed C-C coupling in their preparation (Taylor & Patel, 1992). Similarly, Bondavalli et al. (1992) synthesized 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines, demonstrating their potential in platelet antiaggregating activity and other pharmacological effects (Bondavalli et al., 1992).

Biological and Pharmacological Activities

The synthesized pyrazolo[3,4-d]pyrimidine derivatives exhibit various biological activities. Petrie et al. (1985) discussed the preparation of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides and their antiviral and antitumor activities (Petrie et al., 1985). Sutherland et al. (2022) reported the synthesis of pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase, highlighting their potential in treating Mycobacterium tuberculosis (Sutherland et al., 2022). Moreover, Deohate and Palaspagar (2020) explored the insecticidal and antibacterial potential of pyrimidine-linked pyrazole heterocyclics synthesized via microwave irradiation (Deohate & Palaspagar, 2020).

Anticancer Research

Several studies have focused on the antitumor applications of pyrazolo[3,4-d]pyrimidine derivatives. For instance, El-Morsy et al. (2017) synthesized a series of such derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7, identifying some compounds with moderate activity compared to reference drugs (El-Morsy et al., 2017).

Nanosystem Approaches for Drug Delivery

Vignaroli et al. (2016) investigated the improvement of pyrazolo[3,4-d]pyrimidines' pharmacokinetic properties using nanosystem approaches, such as albumin nanoparticles and liposomes, to enhance their solubility and efficacy (Vignaroli et al., 2016).

Propriétés

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O2/c1-18-12-14-21(15-13-18)31-24-22(16-28-31)26(33)30(17-27-24)29-25(32)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-17,23H,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBILXFKECWQKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.